![molecular formula C16H17NO2 B1335087 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine CAS No. 330833-79-9](/img/structure/B1335087.png)
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine is a chemical compound with the molecular formula C16H17NO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine is represented by the molecular formula C16H17NO2 . The molecular weight of this compound is 255.31 .Scientific Research Applications
Flavouring Agent in Food
The compound 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine has been identified as a flavouring substance intended for use in specific categories of food. It is chemically synthesized and not reported to occur naturally .
Anticancer Research
There is research indicating the potential of 3-Benzo[1,3]dioxol-5-yl derivatives in anticancer applications. A series of compounds bearing this moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Fragrance Synthesis
This compound has also been used in the synthesis of fragrances. Specifically, it has been involved in the hydrodechlorination reaction for the synthesis of Helional®, a fragrance compound .
Drug Design and QSAR Studies
In the field of drug design, substituted cinnamides that include the benzo[1,3]dioxol-5-yl moiety have been designed. QSAR (Quantitative Structure-Activity Relationship) studies have utilized this structure as a tool for designing more potent drugs .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-9-8-14(12-4-2-1-3-5-12)13-6-7-15-16(10-13)19-11-18-15/h1-7,10,14H,8-9,11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENRSAIJLBRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCN)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389694 |
Source


|
| Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
CAS RN |
330833-79-9 |
Source


|
| Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

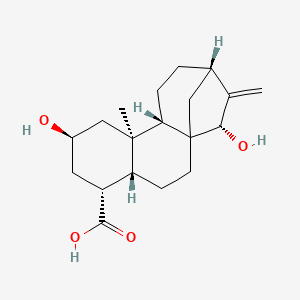
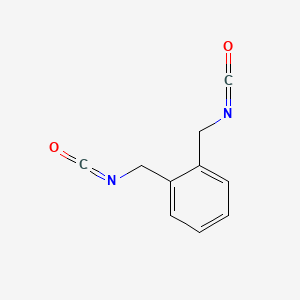
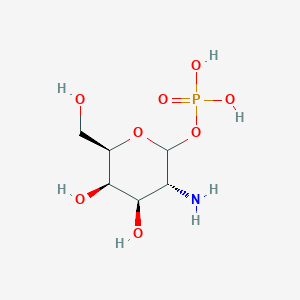
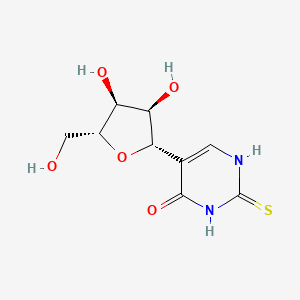
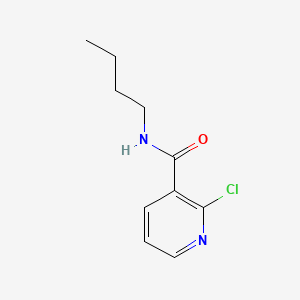
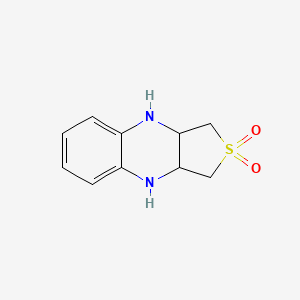
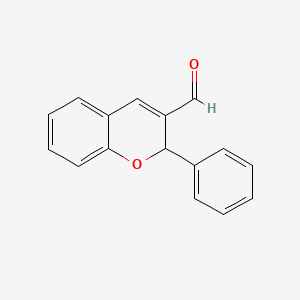
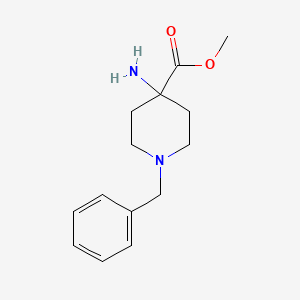
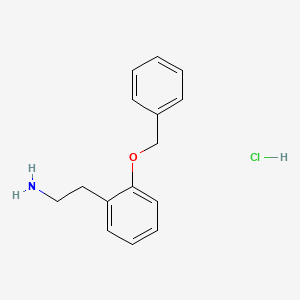
![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)
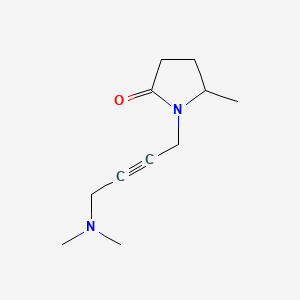
![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)